1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol
Overview
Description
1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been widely used in scientific research.
Scientific Research Applications
Photochemical Properties
Research on similar compounds, such as 4,6-dimethyl-2-pyrimidinol, has shown that π,π*-Excitation in different solvents leads to various addition products and dihydrodimers. These chemical reactions demonstrate the photochemical properties of such compounds under different conditions (Pfoertner, 1975).
Antimicrobial Applications
Linked heterocyclic compounds containing elements of 4,6-dimethyl-2-pyrimidinyl have been synthesized and studied for their antimicrobial properties. Such compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria and fungi, indicating potential applications in antimicrobial therapies (Reddy et al., 2010).
Antitumor Activities
Rare earth metal complexes with compounds similar to 1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol have demonstrated antitumor activities. These complexes were tested against various human tumor cell lines, showing promising results in the suppression of tumor cell growth (Qu et al., 2006).
Enzyme Inhibition and Antioxidant Activities
Compounds derived from pyrimidine-thiones, including those similar in structure to the chemical , have shown good inhibitory action against enzymes like acetylcholinesterase and human carbonic anhydrase. Additionally, they exhibit antioxidant activities, suggesting potential applications in treating diseases where oxidative stress and enzyme dysregulation play a role (Taslimi et al., 2018).
Lubricating Oil Additives
Derivatives of similar compounds have been explored as additives to lubricating oils. They have shown potential as anticorrosion and antimicrobial additives, indicating applications in industrial settings to enhance the performance and longevity of lubricating oils (Mirzoeva et al., 2009).
Anti-HIV Activity
Derivatives of pyrimidin-4(3H)-one, which share structural similarities, have been shown to possess anti-HIV-1 activity. Some of these derivatives have demonstrated the ability to inhibit the reproduction of the human immunodeficiency virus in vitro, suggesting potential applications in antiviral therapies (Novikov et al., 2004).
properties
IUPAC Name |
1-(4-chlorophenoxy)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-7-11(2)18-15(17-10)21-9-13(19)8-20-14-5-3-12(16)4-6-14/h3-7,13,19H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIBVVTSQIPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC2=CC=C(C=C2)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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